molecular formula C9H11FO3S B1400743 3-(3-Fluorophenylsulfonyl)propan-1-ol CAS No. 1020734-55-7

3-(3-Fluorophenylsulfonyl)propan-1-ol

Cat. No.: B1400743
CAS No.: 1020734-55-7
M. Wt: 218.25 g/mol
InChI Key: SOISEQFLJAKXNP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenylsulfonyl)propan-1-ol is an organic compound of interest in chemical and pharmaceutical research. It features a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanol chain. This structure makes it a versatile building block (synthon) in organic synthesis . The presence of both the sulfonyl and hydroxyl functional groups allows this compound to participate in various chemical transformations. Researchers can utilize the hydroxyl group for oxidation reactions or to form esters and ethers, while the sulfonyl group can influence the electronic properties of the molecule and participate in further substitutions . In medicinal chemistry, compounds with similar fluorophenylsulfonyl motifs have been investigated for their potential biological activities. Related structures have been identified as intermediates in the synthesis of more complex molecules with selective inhibitory properties, such as cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the study of inflammation . Furthermore, the sulfonyl group is known to be a key component in various pharmaceutical agents, including Ramatroban, a thromboxane receptor antagonist . This compound is intended for research and development applications only .

Properties

IUPAC Name

3-(3-fluorophenyl)sulfonylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOISEQFLJAKXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Propanol Derivatives

A common approach involves the reaction of a halogenated fluorophenyl sulfone with a propanol derivative or its precursor. For example, palladium-catalyzed coupling reactions have been used to attach aryl sulfonyl groups to propanol chains with high efficiency.

  • Catalyst : Palladium acetate is employed in catalytic amounts (0.01 to 0.2 mol %, preferably 0.05 to 0.15 mol %).
  • Base : Sodium hydrogencarbonate or sodium carbonate is used in molar excess (equimolar to 20 times, preferably 3 to 10 times).
  • Temperature : Reaction temperatures range from 50 to 150 °C, optimally 50 to 100 °C.
  • Solvent : Toluene or ethyl acetate are common solvents for extraction and intermediate isolation.

After coupling, the intermediate aldehyde may be reduced in situ using sodium borohydride (0.25 to 1 molar equivalent, preferably 0.25 to 0.35) at low temperature (−20 to 10 °C) to form the alcohol.

Bromination and Further Functionalization

If bromination of the alcohol intermediate is required, phosphorus tribromide (PBr3) can be used:

  • Amount: 0.3 to 2 molar equivalents, preferably 0.5 to 1.2 equivalents.
  • Temperature: 50 to 150 °C.

This step is crucial for further derivatization or substitution reactions.

One-Pot Synthesis via Cyclization of Fluorophenylsulfones

Advanced methodologies involve the reaction of methylene-active (2-fluorophenyl)sulfones with heterocyclic lactim compounds (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) under heating (around 90 °C) in DMF or solvent-free conditions.

  • This produces intermediates such as (2E,Z)-(2-fluorophenyl)sulfonyl derivatives.
  • Subsequent cyclization is achieved by heating with equimolar 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1,4-dioxane at 50–60 °C for 2–4 hours, yielding 2,3-dihydro-1H-pyrrolo[2,1-c]benzothiazine 5,5-dioxides and related compounds.

This one-pot approach enhances molecular diversity and efficiency.

Experimental Data and Yields

The following table summarizes yields and conditions for key intermediates and final products related to fluorophenylsulfonyl propanol derivatives synthesized via the one-pot method:

Compound ID Reaction Conditions Yield (%) Physical State
(2E,Z)-(2-fluorophenyl)sulfonylacetonitrile DMF, 90 °C, 4-8 h 82 Cream solid
2,3-Dihydro-1H-pyrrolo[2,1-c]benzothiazine-4-carbonitrile 5,5-dioxide One-pot: DMF + DBU, 60 °C, 2-4 h 81-93 Cream solid
1-(5,5-Dioxido-2,3-dihydro-1H-pyrrolo[2,1-c]-benzothiazin-4-yl)ethanone DBU, 1,4-dioxane, 80-90 °C, 3-4 h 55 Cream solid

The one-pot method consistently yields above 80% for the target sulfonylated heterocycles, indicating robust efficiency.

Notes on Reaction Optimization and Side Reactions

  • The presence of electron-withdrawing groups such as fluorine on the phenyl ring promotes cyclization and enhances yields.
  • Electron-donating groups may inhibit cyclization.
  • Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) is essential for controlling intermediate formation.
  • Purification is typically achieved by precipitation and crystallization from solvent mixtures such as DMF and 2-propanol.

Summary Table of Key Parameters for Preparation

Step Reagents/Conditions Temperature (°C) Catalyst/Base Yield (%) Notes
Palladium-catalyzed coupling Pd(OAc)2 (0.01-0.2 mol%), NaHCO3 50-150 Sodium hydrogencarbonate ~90 Avoids dechlorination, efficient
Reduction of aldehyde NaBH4 (0.25-1 eq) −20 to 10 None High Performed in situ after aldehyde formation
Bromination PBr3 (0.3-2 eq) 50-150 None Moderate For further substitution
One-pot sulfone-lactim reaction DMF/solvent-free, DBU, 1,4-dioxane 50-90 DBU (equimolar) 80-93 Facilitates cyclization and diversity

Scientific Research Applications

3-(3-Fluorophenylsulfonyl)propan-1-ol is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenylsulfonyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with various enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Sulfonyl vs. Non-Sulfonyl Derivatives: The sulfonyl group in this compound increases polarity and hydrogen-bonding capacity compared to 3-(3-fluorophenyl)propan-1-ol. This enhances solubility in polar solvents and may improve binding to biological targets .
  • Steric Effects : The dimethyl group in 2,2-dimethyl-3-(3-tolyl)propan-1-ol introduces steric hindrance, reducing reactivity but improving volatility for fragrance applications .

Spectroscopic and Physical Properties

  • NMR Shifts: The sulfonyl group in this compound causes deshielding in ¹H NMR (e.g., δ ~3.5–4.0 ppm for CH₂ near sulfonyl) compared to non-sulfonyl analogs .
  • Mass Spectrometry: ESI-MS of similar compounds (e.g., m/z = 246 [M+H]⁺ for 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol) confirms molecular weights .

Biological Activity

3-(3-Fluorophenylsulfonyl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article will explore its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C10H12FNO3S. The compound features a fluorinated phenyl group and a sulfonyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group enhances its binding affinity due to the electronegative fluorine atom, which can stabilize interactions through hydrogen bonding and dipole-dipole interactions. The sulfonyl group also plays a role in modulating enzyme activities by participating in various biochemical pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been used as a probe in biochemical assays to study enzyme activities related to microbial resistance mechanisms. In vitro studies have shown its effectiveness against various bacterial strains, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluating various derivatives found that some analogs of this compound demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 and U87, with IC50 values ranging from 10 µM to 20 µM. This suggests that modifications to the compound can enhance its efficacy against cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(3-Chlorophenylsulfonyl)propan-1-ol Chlorine atom instead of fluorineModerate antimicrobial activity
3-(3-Bromophenylsulfonyl)propan-1-ol Bromine atom instead of fluorineLower anticancer activity
3-(3-Methylphenylsulfonyl)propan-1-ol Methyl group instead of fluorineLimited biological activity

The presence of the fluorine atom in this compound enhances its reactivity and selectivity towards biological targets compared to its chloro and bromo counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 8 µg/mL.
  • Cytotoxicity Evaluation : In a series of experiments on cancer cell lines, derivatives of this compound showed varying degrees of cytotoxicity, with some achieving IC50 values below 10 µM, indicating strong potential for development as anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenylsulfonyl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via sulfonation of 3-fluorophenyl precursors followed by propanol coupling. A two-step method is common:

Sulfonation: React 3-fluorophenylmagnesium bromide with sulfur trioxide in anhydrous THF at −20°C to form 3-fluorophenylsulfonic acid.

Propanol Coupling: Use Mitsunobu conditions (DIAD, PPh₃) to couple the sulfonic acid with propan-1-ol.
Yield optimization requires strict control of temperature (−20°C for sulfonation; 0–5°C for coupling) and stoichiometric ratios (1:1.2 for sulfonic acid:propanol). Impurities like unreacted sulfur trioxide can be removed via aqueous NaHCO₃ washes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The sulfonyl group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.8–8.2 ppm for aromatic protons). The hydroxyl proton appears as a broad singlet (δ 1.5–2.0 ppm) .
  • FT-IR: Strong absorption at 1150–1200 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O-H stretching) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 232.06 (calculated for C₉H₁₁FO₃S) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorophenylsulfonyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The fluorophenylsulfonyl group enhances electrophilicity at the propanol β-carbon, facilitating nucleophilic substitution. For example:

  • SN2 Reactions: React with NaCN in DMF (80°C, 12 hr) to form 3-(3-fluorophenylsulfonyl)propanenitrile (85% yield).
  • Comparative Data: The fluorophenylsulfonyl derivative reacts 2.3× faster than its chlorophenyl analog due to fluorine’s higher electronegativity, which increases the leaving group’s stability .

Q. What computational methods are suitable for predicting the stability of this compound under varying pH conditions?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G):* Model protonation states at different pH levels. The sulfonyl group stabilizes the deprotonated form (pKa ≈ 2.5 for the hydroxyl group).
  • MD Simulations: Predict aggregation tendencies in aqueous solutions. At pH > 5, the compound forms micelles due to hydrophobic fluorophenyl interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. Follow this workflow:

Purity Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to confirm purity >98% .

Dose-Response Curves: Test activity across concentrations (1 nM–100 µM) in triplicate.

Control Experiments: Compare with analogs (e.g., 3-(3-chlorophenylsulfonyl)propan-1-ol) to isolate substituent effects .

Key Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the role of the sulfonyl group in enzyme inhibition (e.g., kinase assays with purified targets).
  • Toxicity Profiling: Conduct in vitro hepatotoxicity screens (HepG2 cells) to assess safety margins .
  • Material Science Applications: Explore use as a monomer in sulfonated polymers for ion-exchange membranes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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